molecular formula C10H6O4S2 B078711 Bis(3-thienylcarbonyl) peroxide CAS No. 14596-82-8

Bis(3-thienylcarbonyl) peroxide

Cat. No. B078711
CAS RN: 14596-82-8
M. Wt: 254.3 g/mol
InChI Key: NIPXPORFFVCBNP-UHFFFAOYSA-N
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Description

Bis(3-thienylcarbonyl) peroxide is a chemical compound that belongs to the class of organic peroxides. It is an important reagent in organic chemistry and is widely used in scientific research. This compound has gained considerable attention due to its unique properties and potential applications in various fields.

Mechanism Of Action

Bis(3-thienylcarbonyl) peroxide acts as a radical initiator in various chemical reactions. It undergoes homolytic cleavage to form two thiyl radicals, which can initiate radical chain reactions. The radical chain reactions involve the formation of new radicals, which can react with other molecules to form new products. The mechanism of action of bis(3-thienylcarbonyl) peroxide depends on the reaction conditions and the nature of the reactants.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of bis(3-thienylcarbonyl) peroxide. However, it is known that this compound can cause skin and eye irritation. It is also a potential mutagen and carcinogen, and exposure to this compound should be minimized.

Advantages And Limitations For Lab Experiments

Bis(3-thienylcarbonyl) peroxide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a highly reactive radical initiator that can initiate radical chain reactions at low temperatures. However, this compound has some limitations as well. It is a potential health hazard and should be handled with care. It is also sensitive to light and heat, which can cause decomposition and decrease its reactivity.

Future Directions

There are several future directions for the use of bis(3-thienylcarbonyl) peroxide in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the use of this compound in the preparation of new conducting polymers for electronic and sensing applications. Moreover, the potential mutagenic and carcinogenic effects of this compound should be further investigated to ensure its safe use in scientific research.
Conclusion
Bis(3-thienylcarbonyl) peroxide is a useful reagent in organic chemistry and has potential applications in various fields. It is a stable and easy-to-handle compound that can be synthesized using simple methods. However, it is a potential health hazard and should be handled with care. The future directions for the use of this compound in scientific research include the development of new synthetic methods and the preparation of new conducting polymers.

Synthesis Methods

Bis(3-thienylcarbonyl) peroxide can be synthesized by the reaction of 3-thienylcarboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate peracid, which undergoes homolytic cleavage to form the desired peroxide. The purity and yield of the product can be improved by using appropriate purification techniques.

Scientific Research Applications

Bis(3-thienylcarbonyl) peroxide has been used in various scientific research applications. It is a useful reagent for the synthesis of organic compounds, such as ketones, aldehydes, and esters. It has also been used as an initiator for polymerization reactions. Moreover, this compound has been used as a radical initiator in the preparation of conducting polymers, which have potential applications in electronic devices and sensors.

properties

CAS RN

14596-82-8

Product Name

Bis(3-thienylcarbonyl) peroxide

Molecular Formula

C10H6O4S2

Molecular Weight

254.3 g/mol

IUPAC Name

thiophene-3-carbonyl thiophene-3-carboperoxoate

InChI

InChI=1S/C10H6O4S2/c11-9(7-1-3-15-5-7)13-14-10(12)8-2-4-16-6-8/h1-6H

InChI Key

NIPXPORFFVCBNP-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2

Canonical SMILES

C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2

Other CAS RN

14596-82-8

Origin of Product

United States

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